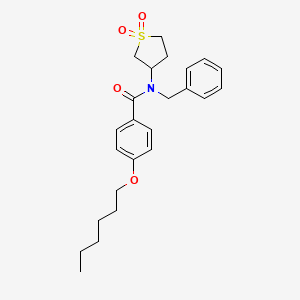

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a benzamide derivative characterized by three key structural motifs:

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which enhances electronic polarization and hydrogen-bonding capacity.

- 4-(Hexyloxy)benzamide: A long alkyl chain at the para position of the benzamide, influencing lipophilicity and solubility.

This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to its hybrid structure, combining aromatic, sulfone, and alkyloxy functionalities.

Properties

Molecular Formula |

C24H31NO4S |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |

InChI |

InChI=1S/C24H31NO4S/c1-2-3-4-8-16-29-23-13-11-21(12-14-23)24(26)25(18-20-9-6-5-7-10-20)22-15-17-30(27,28)19-22/h5-7,9-14,22H,2-4,8,15-19H2,1H3 |

InChI Key |

YWACJXGERWJOMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H26N2O3S

- Molecular Weight : 362.48 g/mol

- IUPAC Name : this compound

The compound features a benzamide core with a hexyloxy group and a tetrahydrothiophene moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific activities observed in studies relevant to this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzamide derivatives. For instance, compounds targeting bacterial division proteins have shown promise against multidrug-resistant strains:

- Mechanism : Compounds like this compound may inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis.

- Case Study : A related compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential effectiveness against resistant pathogens .

Antifungal Activity

Benzamide derivatives have also been studied for their antifungal properties:

- Activity : In vitro assays have shown that certain benzamide derivatives exhibit fungicidal activity against various fungal strains.

- Comparative Results : For example, a study found that benzamide derivatives displayed higher antifungal activity than standard treatments against Botrytis cinerea and other fungi .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial and fungal cell wall synthesis.

- Receptor Modulation : It could act as a modulator for various receptors involved in immune response or cell signaling pathways.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Key Difference : The benzyl group is replaced with a 4-isopropylbenzyl moiety.

- Impact : The isopropyl group introduces steric hindrance and increased hydrophobicity compared to the unsubstituted benzyl group in the target compound. This may affect binding affinity in biological systems .

N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(propan-2-yloxy)benzamide

- Key Difference : The hexyloxy chain is replaced with a shorter isopropoxy group.

4-(3-Nitrobenzyloxy)-N-benzyl-N-[6-(4-t-butylphenoxy)benzothiazol-2-yl]benzamide (8a)

- Key Difference : Incorporates a nitrobenzyloxy group and a benzothiazolyl moiety.

- Impact: The nitro group is electron-withdrawing, which may reduce metabolic stability compared to the electron-donating hexyloxy group in the target compound.

Physicochemical Properties

*logP and solubility values are theoretical estimates based on structural analogs.

Key Observations:

Pharmacological Implications

- Target Compound : High lipophilicity suggests favorable blood-brain barrier penetration, making it a candidate for central nervous system targets.

- 4-Isopropylbenzyl Analog : Increased steric bulk may hinder interaction with flat binding pockets but improve selectivity for hydrophobic receptors .

- Isopropoxy Analog : Balanced logP (~3.9) could optimize oral bioavailability compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.